3-Bromo-2-(hex-1-yn-1-yl)thiophene
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Overview
Description
3-Bromo-2-(hex-1-yn-1-yl)thiophene is a chemical compound with the molecular formula C10H11BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the third position and a hex-1-yn-1-yl group at the second position of the thiophene ring. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(hex-1-yn-1-yl)thiophene typically involves the bromination of 2-(hex-1-yn-1-yl)thiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- Dissolve 2-(hex-1-yn-1-yl)thiophene in an appropriate solvent such as dichloromethane.
- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
- Reflux the mixture for several hours.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative brominating agents and optimized reaction conditions to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(hex-1-yn-1-yl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and organometallic reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings to form biaryl and alkyne derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides and sulfones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), bases (e.g., potassium phosphate), solvents (e.g., tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Major Products Formed
Substitution Reactions: Thiophene derivatives with various functional groups.
Coupling Reactions: Biaryl and alkyne derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Scientific Research Applications
3-Bromo-2-(hex-1-yn-1-yl)thiophene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Pharmaceuticals: Investigated for its potential as a pharmacophore in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: Utilized in the design of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(hex-1-yn-1-yl)thiophene depends on its specific application. In organic electronics, the compound’s conjugated system facilitates charge transport and light emission. In pharmaceuticals, the thiophene ring and its substituents interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: Lacks the hex-1-yn-1-yl group, making it less versatile in coupling reactions.
2-Bromo-3-hexylthiophene: Contains a hexyl group instead of a hex-1-yn-1-yl group, affecting its electronic properties and reactivity.
3-Bromo-2-methylthiophene: Contains a methyl group instead of a hex-1-yn-1-yl group, leading to different steric and electronic effects.
Uniqueness
3-Bromo-2-(hex-1-yn-1-yl)thiophene is unique due to the presence of both a bromine atom and a hex-1-yn-1-yl group, which confer distinct reactivity and electronic properties. This combination allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
919123-74-3 |
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Molecular Formula |
C10H11BrS |
Molecular Weight |
243.17 g/mol |
IUPAC Name |
3-bromo-2-hex-1-ynylthiophene |
InChI |
InChI=1S/C10H11BrS/c1-2-3-4-5-6-10-9(11)7-8-12-10/h7-8H,2-4H2,1H3 |
InChI Key |
SMRODZUCPYKZAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=C(C=CS1)Br |
Origin of Product |
United States |
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